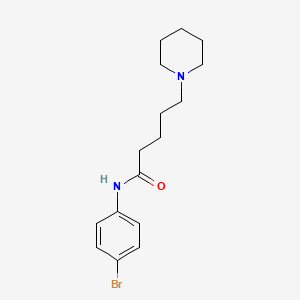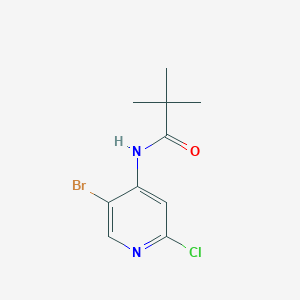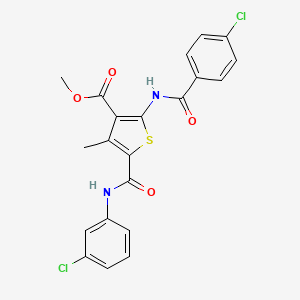
3-(3-Fluoro-5-methylphenoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-5-methylphenoxy)piperidine is a fluorinated piperidine derivative. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various bioactive compounds. The incorporation of fluorine into these compounds often enhances their pharmacokinetic and physicochemical properties, making them valuable in drug discovery and development .
Métodos De Preparación
The synthesis of 3-(3-Fluoro-5-methylphenoxy)piperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general synthetic route involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are usually mild, and the reagents are readily available, making this method efficient for industrial production .
Análisis De Reacciones Químicas
3-(3-Fluoro-5-methylphenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions like the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-5-methylphenoxy)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s fluorinated nature enhances its interaction with biological targets, making it useful in studying enzyme mechanisms and receptor binding.
Medicine: Due to its pharmacokinetic properties, it is explored as a potential drug candidate for various therapeutic applications.
Industry: It is used in the development of agrochemicals and other industrial products where fluorinated compounds are desired for their stability and reactivity
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-5-methylphenoxy)piperidine involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s binding affinity to its targets, often through hydrogen bonding and electrostatic interactions. This can lead to the modulation of enzyme activity or receptor signaling pathways, making it effective in therapeutic applications .
Comparación Con Compuestos Similares
3-(3-Fluoro-5-methylphenoxy)piperidine can be compared with other fluorinated piperidine derivatives, such as:
3-Fluoropiperidine: Similar in structure but lacks the phenoxy group, which may affect its pharmacokinetic properties.
3-(3-Chloro-5-methylphenoxy)piperidine: The chlorine atom can alter the compound’s reactivity and interaction with biological targets compared to the fluorine atom.
3-(3-Trifluoromethylphenoxy)piperidine: The trifluoromethyl group can significantly impact the compound’s lipophilicity and metabolic stability
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability, reactivity, and pharmacokinetic properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H16FNO |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
3-(3-fluoro-5-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-9-5-10(13)7-12(6-9)15-11-3-2-4-14-8-11/h5-7,11,14H,2-4,8H2,1H3 |
Clave InChI |
PHPUJMVPWGKPCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)F)OC2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


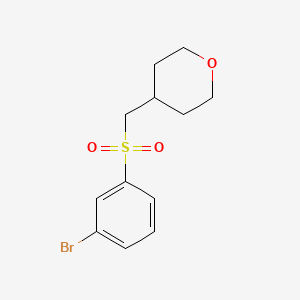
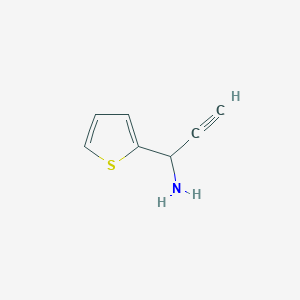
![azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12066352.png)
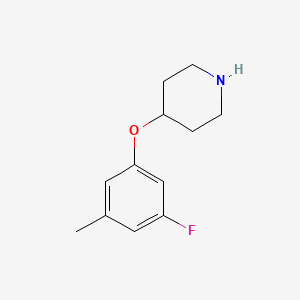
![1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea](/img/structure/B12066367.png)
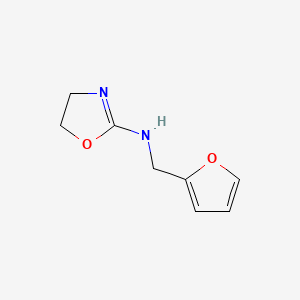
![2-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B12066384.png)

